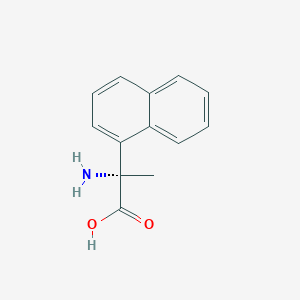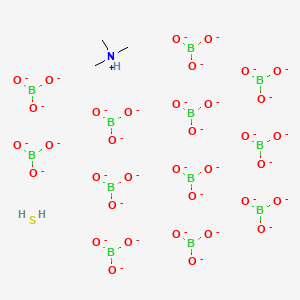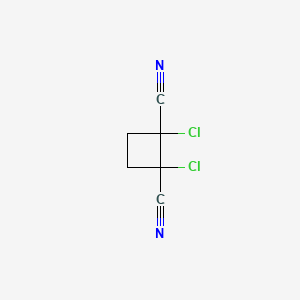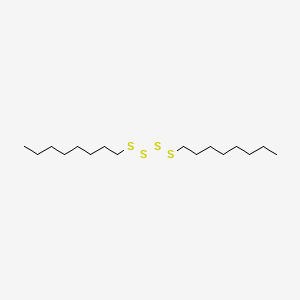
2-Naphthalenepropanoic acid, alpha-amino-, (alphaR)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenepropanoic acid, alpha-amino-, (alphaR)- is a chiral alpha-amino acid derivative. This compound is characterized by the presence of a naphthalene ring, which is a bicyclic aromatic hydrocarbon, attached to a propanoic acid moiety with an alpha-amino group. The (alphaR) configuration indicates the specific stereochemistry of the molecule, which is crucial for its biological activity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenepropanoic acid, alpha-amino-, (alphaR)- can be achieved through several methods. One common approach is the Strecker synthesis, which involves the addition of cyanide ion to an imine, forming an alpha-amino nitrile. This intermediate is then hydrolyzed under acidic conditions to yield the desired alpha-amino acid . Another method involves the amination of alpha-bromocarboxylic acids, where the bromoacids are prepared from carboxylic acids by reaction with bromine and phosphorus trichloride .
Industrial Production Methods
Industrial production of alpha-amino acids often involves asymmetric synthesis to ensure the production of enantiomerically pure compounds. Techniques such as enzymatic resolution and chiral pool synthesis are commonly employed. Enzymatic resolution uses specific enzymes to selectively react with one enantiomer, leaving the other enantiomer untouched .
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenepropanoic acid, alpha-amino-, (alphaR)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The alpha-amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalene ketones, while reduction can produce naphthalene alcohols.
Aplicaciones Científicas De Investigación
2-Naphthalenepropanoic acid, alpha-amino-, (alphaR)- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenepropanoic acid, alpha-amino-, (alphaR)- involves its interaction with specific molecular targets, such as enzymes and receptors. The alpha-amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The naphthalene ring can participate in hydrophobic interactions, stabilizing the compound within the binding pocket of the target protein .
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenepropanoic acid, alpha-amino-: Similar in structure but may differ in stereochemistry.
Alpha-aminoadipic acid: Another alpha-amino acid with a different side chain and biological function.
Alpha-amino ketones: Compounds with a ketone functional group instead of a carboxylic acid.
Uniqueness
2-Naphthalenepropanoic acid, alpha-amino-, (alphaR)- is unique due to its specific stereochemistry and the presence of the naphthalene ring, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Propiedades
Fórmula molecular |
C13H13NO2 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-naphthalen-1-ylpropanoic acid |
InChI |
InChI=1S/C13H13NO2/c1-13(14,12(15)16)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,14H2,1H3,(H,15,16)/t13-/m0/s1 |
Clave InChI |
OCLLVJCYGMCLJG-ZDUSSCGKSA-N |
SMILES isomérico |
C[C@](C1=CC=CC2=CC=CC=C21)(C(=O)O)N |
SMILES canónico |
CC(C1=CC=CC2=CC=CC=C21)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro-](/img/structure/B13733182.png)
![3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde](/img/structure/B13733185.png)
![3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B13733189.png)


![n-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B13733217.png)

